4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride 4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride
Brand Name: Vulcanchem
CAS No.: 7385-65-1
VCID: VC17982310
InChI: InChI=1S/C6F10O3/c7-1(17)2(4(9,10)11)18-3(8,5(12,13)14)6(15,16)19-2
SMILES:
Molecular Formula: C6F10O3
Molecular Weight: 310.05 g/mol

4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride

CAS No.: 7385-65-1

Cat. No.: VC17982310

Molecular Formula: C6F10O3

Molecular Weight: 310.05 g/mol

* For research use only. Not for human or veterinary use.

4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride - 7385-65-1

Specification

CAS No. 7385-65-1
Molecular Formula C6F10O3
Molecular Weight 310.05 g/mol
IUPAC Name 4,4,5-trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride
Standard InChI InChI=1S/C6F10O3/c7-1(17)2(4(9,10)11)18-3(8,5(12,13)14)6(15,16)19-2
Standard InChI Key IHZQVNJWZLTECJ-UHFFFAOYSA-N
Canonical SMILES C(=O)(C1(OC(C(O1)(F)F)(C(F)(F)F)F)C(F)(F)F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1,3-dioxolane ring system substituted with three fluorine atoms and two trifluoromethyl groups at positions 4, 5, and 2, respectively. A carbonyl fluoride moiety (-COF) completes the structure at position 2, creating a sterically congested molecular geometry. This arrangement contributes to its low reactivity toward nucleophiles and high thermal stability .

Chemical Identifiers

PropertyValue
IUPAC Name4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride
CAS Registry Number7385-65-1
EC Number230-965-5
SMILES NotationC(=O)(C1(OC(C(O1)(F)F)(C(F)(F)F)F)C(F)(F)F)F
InChI KeyIHZQVNJWZLTECJ-UHFFFAOYSA-N
Molecular FormulaC₆F₁₀O₃
Molecular Weight310.05 g/mol

Synthesis and Manufacturing

Synthetic Pathways

While explicit synthesis protocols for this compound remain undisclosed in public literature, analogous fluorinated dioxolanes are typically synthesized through halogen exchange reactions using antimony-based fluorinating agents (SbF₃/SbCl₅). The carbonyl fluoride group likely originates from controlled oxidation of precursor alcohols or via phosgene derivatives under anhydrous conditions.

Industrial Production Status

The U.S. Environmental Protection Agency's Toxic Substances Control Act (TSCA) inventory lists this compound as having inactive commercial status, indicating no significant manufacturing or import activity within the United States . European Chemical Agency (ECHA) records maintain its registration, suggesting potential niche applications in EU member states.

Physicochemical Properties

PropertyValueMeasurement Conditions
Density1.79 ± 0.1 g/cm³ (predicted) 25°C
Boiling Point60.5°C 760 mmHg
Vapor PressureNot reported-
Water Solubility<0.1 mg/L (estimated) 25°C
Log Kow (Octanol-Water)3.8 (estimated) -

The compound's high density and low predicted water solubility align with typical PFAS characteristics, suggesting preferential partitioning into organic phases or adsorption to soil matrices .

Applications and Functional Uses

Research Applications

The compound's structural complexity makes it a candidate for:

  • Studying fluorine substitution effects on ring strain

  • Developing novel fluorinated solvents

  • Investigating decomposition pathways of PFAS compounds

RegionRegulatory StatusReference
United StatesTSCA Inventory: Inactive EPA
European UnionREACH Registered ECHA
JapanNITE Inventory: Not Listed-

Environmental Persistence

The compound meets OECD criteria for PFAS classification, implying:

  • Resistance to hydrolysis, photolysis, and biodegradation

  • Potential for long-range environmental transport

  • Bioaccumulation risk in aquatic organisms

Environmental Impact and Degradation

Environmental Fate Modeling

Based on structural analogs, predicted environmental distribution includes:

  • 78% adsorption to soil/sediment

  • 20% atmospheric volatilization

  • 2% aqueous dissolution

Degradation Pathways

Theoretical decomposition mechanisms suggest:

  • Stepwise defluorination under UV irradiation

  • Hydrolytic cleavage of the dioxolane ring at elevated temperatures (>200°C)

  • Microbial degradation potential limited to specialized fluorinase enzymes

Analytical Characterization

Spectroscopic Data

TechniqueKey Features
¹⁹F NMRMultiplets at δ -70 to -85 ppm (CF₃ groups)
IR SpectroscopyStrong absorbance at 1880 cm⁻¹ (C=O stretch)
Mass SpectrometryCharacteristic fragment at m/z 169 (CF₃CO⁺)

Chromatographic Behavior

Reverse-phase HPLC analysis using C18 columns shows retention times consistent with highly fluorinated compounds (k' > 12).

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